molecular formula C7H7N3O B1267369 1H-Benzotriazole-1-methanol CAS No. 28539-02-8

1H-Benzotriazole-1-methanol

Cat. No. B1267369
CAS RN: 28539-02-8
M. Wt: 149.15 g/mol
InChI Key: MXJIHEXYGRXHGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzotriazole-1-methanol typically involves the reaction of benzotriazole with aldehyde under controlled conditions. This process has been investigated for its efficiency and the quality of the product, showing high inhibition efficiency in certain applications, such as corrosion inhibition in NaCl solutions (Luo Zhiyong, 2009).

Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole-1-methanol and related compounds has been explored using various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies provide insight into the compound's crystallographic system and molecular geometry, which are crucial for understanding its chemical behavior and properties (B. Sahaya Infant Lasalle et al., 2022).

Chemical Reactions and Properties

Reactions involving 1H-Benzotriazole-1-methanol and its derivatives have been extensively studied, particularly their role as corrosion inhibitors and in forming adducts with aldehydes and aldehyde derivatives. These reactions are significant for the synthesis of various chemical compounds and materials with improved properties (A. Katritzky et al., 1987).

Physical Properties Analysis

The physical properties of 1H-Benzotriazole-1-methanol, such as solubility, melting point, and molecular weight, have been characterized to facilitate its use in different applications. These properties are essential for determining the compound's suitability for various industrial and research purposes (Stanislaw Rachwal, 2009).

Chemical Properties Analysis

The chemical properties of 1H-Benzotriazole-1-methanol, including its reactivity with other compounds and its behavior under different conditions, have been a subject of research. Studies have focused on its role in catalysis, its potential as a building block for more complex molecules, and its effectiveness as a corrosion inhibitor, highlighting its versatility and utility in various chemical processes (Venkateshwarlu Gurram et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition 1H-Benzotriazole-1-methanol is synthesized from benzotriazole and aldehyde and exhibits significant corrosion inhibitory properties. In a study conducted by Luo Zhiyong, it was found that this compound has an inhibition efficiency of 90% at a concentration of 10 mg/L in a 3% NaCl solution. This efficiency is superior to that of benzotriazole (BTA), highlighting its potential as a corrosion inhibitor in various industrial applications (Luo Zhiyong, 2009).

  • Environmental Impact and Remediation In a study by Andrea Speltini et al., the presence of 1H-benzotriazole-1-methanol in soil samples was investigated. A novel method was developed for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil. This research aids in understanding the environmental impact and potential remediation strategies for these compounds (Speltini et al., 2016).

  • Biological Activity and Pharmaceutical Applications The compound has been studied for its biological activity, particularly as an inhibitor in various biological processes. M. Bretner et al. investigated its analogues for inhibitory activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV). The study highlighted the potential of 1H-Benzotriazole-1-methanol derivatives in developing antiviral agents (Bretner et al., 2005).

  • Water Treatment and Environmental Stability Jinshao Ye et al. explored the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate. This study is significant for understanding the environmental stability and treatment of benzotriazoles in wastewater treatment processes (Ye et al., 2018).

  • Analytical Methods for Environmental Monitoring Jincheng Wang et al. developed a method based on solid-phase extraction and high-performance liquid chromatography for determining 1H-benzotriazole and other related compounds in surface water. This research is crucial for monitoring the presence of these compounds in the environment (Wang et al., 2014).

  • Phytoremediation Potential The potential of plants to phytotransform benzotriazoles, including 1H-benzotriazole, was studied by Sigifredo D. Castro et al. This research provides insights into the use of plants for the remediation of environments contaminated with benzotriazoles (Castro et al., 2003).

Safety And Hazards

1H-Benzotriazole-1-methanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

benzotriazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIHEXYGRXHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279361
Record name 1H-Benzotriazole-1-methanol
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Benzotriazole-1-methanol

CAS RN

28539-02-8
Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Record name 1H-Benzotriazole-1-methanol
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Synthesis routes and methods I

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio, then cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was filtered off, yielding 174.2 g (86.6%) of 1-(3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods II

Procedure details

A mixture of benzotriazole (60 g, 0.5 mole), formalin (40 ml, 40% by volume), acetic acid (50 ml) and water (100 ml) (gave a white color precipitate after few minutes) was allowed to stand for over two hours at room temperature. The product which had precipitated was filtered off, and dried and recrystallized from 1200 ml of hot (80°-85° C.) not boiling water to give 68 g of (90% yield) the desired product; mp 148° C. (lit. 148°-151° C.).
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90%

Synthesis routes and methods III

Procedure details

3-Fluoro-N-methylaniline was prepared from 3-fluoroaniline using a modified reductive amination. First, 1-hydroxymethylbenzotriazole was prepared by adding 37% aqueous formaldehyde to benzotriazole at 40° C. in a 1:1 ratio and cooling to room temperature to precipitate the product. After filtration the hydroxymethylbenzotriazole (125 g) was heated to reflux in toluene with 3-fluoroaniline (92.2 g). Water was removed azeotropically using a Dean-Stark trap. After three hours, the mixture was cooled to room temperature, then refrigerated for several hours to complete precipitation. The white crystalline solid was collected by filtration, yielding 174.2 g (86.6%) of 1-((3-fluoroanilino)methyl)-1H-benzotriazole.
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Synthesis routes and methods IV

Procedure details

A slurry of benzotriazole (11.9 g) and 30% formalin (8.3 ml) was heated to reflux in 100 ml of 25% aqueous dimethylformamide. A trace of starting material remained. The solution was treated with 1.0 ml of 10% aqueous sodium hydroxide and heated to reflux again. An aqueous ethyl acetate extractive work up afforded 1-(hydroxymethyl)benzotriazole (8.65 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzotriazole-1-methanol
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Reactant of Route 6
1H-Benzotriazole-1-methanol

Citations

For This Compound
37
Citations
ZJHLI Jing-Ning, LUO Zhi-Yong - 华南师范大学学报(自然科学 …, 2009 - journal-n.scnu.edu.cn
… The 1H-benzotriazole-1-methanol was synthesized through the reaction of benzotriazole and aldehyde. Its quality was investigated by weight loss method ,potentiodynamic polarization …
Number of citations: 0 journal-n.scnu.edu.cn
OV Denisko, L Bischoff - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Alternate Name: 1H-benzotriazole-1-methanol. …
Number of citations: 2 onlinelibrary.wiley.com
J Tabernor, LF Jones, SL Heath, C Muryn… - Dalton …, 2004 - pubs.rsc.org
The reaction of anhydrous FeCl3 with 1H-benzotriazole-1-methanol (Bta-CH2OH) in MeOH produces the pentanuclear complex [Fe5O2(OMe)2(Bta)4(BtaH)(MeOH)5Cl5], containing a …
Number of citations: 36 pubs.rsc.org
K Babić-Samardžija, N Hackerman - Journal of Solid State …, 2005 - Springer
… The effect of a 1H-1,2,3-triazole, 1,2,3-benzotriazole and a number of substituted benzotriazoles, namely 1-hydroxybenzotriazole, 1H-benzotriazole-1-methanol and N-(1H-benzotriazol-…
Number of citations: 79 link.springer.com
HC Kim, MJ Kim, T Lim, KJ Park, KH Kim, S Choe… - Thin Solid Films, 2014 - Elsevier
… Five different additives were used: BTA, benzimidazole, 1H-benzotriazole-1-methanol (BTA-MeOH), indazole, and indole, whose molecular structures are shown in Fig. 1. The main …
Number of citations: 11 www.sciencedirect.com
R Gérardy, JCM Monbaliu - The Chemistry of Benzotriazole Derivatives: A …, 2016 - Springer
… Despite their structural analogy, 1H-benzotriazole-1-methanol and alkoxy/aryloxymethyl-1H-benzotriazole derivatives have distinct reactivity profiles. 1H-Benzotriazole-1-methanol is …
Number of citations: 7 link.springer.com
J Martinez-Lillo, J Kong, M Julve… - Crystal growth & …, 2014 - ACS Publications
… We observed that 1 is also obtained when we used 1H-benzotriazole-1-methanol instead of 1H-benzotriazole. Anal. Calcd (found) for C 12 H 12 N 6 Br 6 Re (1): C, 15.9 (16.1); H, 1.3 (…
Number of citations: 17 pubs.acs.org
T Noguchi, Y Umezaki, R Takano, T Fujimoto… - Bioorganic & Medicinal …, 2021 - Elsevier
… Finally, the amide bond was reduced with BH 3 ·THF at 80 C, followed by methylation with 1H-benzotriazole-1-methanol, NaBH(OAc) 3 13 to yield DS21980956. In vivo experiments …
Number of citations: 3 www.sciencedirect.com
GL Losacco, ZS Breitbach, PL Walsh… - … of Chromatography A, 2023 - Elsevier
Recent trends in supercritical fluid chromatography (SFC) introduced an innovative gradient profile called Unified Chromatography (UC), which pushes the amount of liquid modifier up …
Number of citations: 3 www.sciencedirect.com
Z Chen, Y Fan, J Wang, L Yang, S Zhang - ChemistrySelect, 2018 - Wiley Online Library
… are markedly narrower than the Fe⋅⋅⋅Fe distances of pentanuclear Fe(III) clusters of [Fe 5 O 2 (OMe) 2 (Bta) 4 (BtaH)(MeOH) 5 Cl 5 (Bta-CH 2 OH =1H-benzotriazole-1-methanol, the …

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